2-Propylpiperidine-2-carboxylic acid;hydrochloride
CAS No.: 2375274-09-0
Cat. No.: VC5517564
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375274-09-0 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 |
| IUPAC Name | 2-propylpiperidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h10H,2-7H2,1H3,(H,11,12);1H |
| Standard InChI Key | WPHVHEUDLKTPHK-UHFFFAOYSA-N |
| SMILES | CCCC1(CCCCN1)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring—a saturated heterocycle with one nitrogen atom—substituted at the 2-position with both a propyl chain and a carboxylic acid group. The hydrochloride salt formation enhances aqueous solubility, a critical factor for pharmacological applications. The IUPAC name, 2-propylpiperidine-2-carboxylic acid hydrochloride, reflects this substitution pattern. Key structural identifiers include:
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Canonical SMILES: CCCCC1(CCCCN1)C(=O)O.Cl
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InChI Key: WPHVHEUDLKTPHK-UHFFFAOYSA-N
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Molecular formula: C₉H₁₈ClNO₂.
Physicochemical Characteristics
The hydrochloride salt form confers stability and improved solubility in polar solvents. The propyl group contributes to lipophilicity, influencing membrane permeability and pharmacokinetic behavior. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 207.70 g/mol |
| Hydrogen Bond Donors | 2 (NH⁺ and COOH) |
| Hydrogen Bond Acceptors | 3 (O, Cl⁻) |
| Topological Polar Surface Area | 49.3 Ų |
Synthesis and Manufacturing
Hydrogenation of Pyridine Derivatives
A primary synthesis route involves the hydrogenation of substituted pyridines using a cobalt catalyst supported on titanium nanoparticles and melamine. This method achieves acid-free hydrogenation with yields exceeding 75% and high selectivity for the piperidine ring.
Alternative Pathways
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Reductive Amination: Reacting ketones with amines under hydrogenation conditions.
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Carboxylic Acid Functionalization: Introducing the propyl group via alkylation of piperidine-2-carboxylic acid precursors.
Chemical Reactivity and Functionalization
Oxidation Reactions
Treatment with oxidizing agents like potassium permanganate yields dicarboxylic acids, while controlled oxidation preserves the piperidine ring integrity. For example:
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Reduction and Substitution
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Reduction: Catalytic hydrogenation reduces the carboxylic acid to an alcohol, forming 2-propylpiperidine-2-methanol.
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Nucleophilic Substitution: Halogenation at the nitrogen or carbon positions enables further derivatization.
Comparative Analysis with Piperidine Derivatives
| Compound Class | Key Features | Biological Activity |
|---|---|---|
| Piperidine | Parent structure; no substituents | Limited activity |
| Substituted Piperidines | Variable functional groups (e.g., methyl, ethyl) | Enhanced receptor binding |
| Spiropiperidines | Fused ring systems | Improved metabolic stability |
| Piperidinones | Carbonyl group at C2 | Enzyme inhibition (e.g., kinases) |
The carboxylic acid and hydrochloride groups in 2-propylpiperidine-2-carboxylic acid hydrochloride distinguish it from analogs, enhancing both solubility and target specificity.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block for synthesizing protease inhibitors and neuromodulators. Its structural flexibility allows for modifications to optimize drug-likeness.
Chemical Biology Probes
Researchers utilize it to study ion channel dynamics and G protein-coupled receptor (GPCR) signaling, leveraging its affinity for neuroreceptors.
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